
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dichloroindene and N,N-diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indene ring.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Difluoro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- 6,7-Dibromo-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- 6,7-Dimethyl-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
Uniqueness
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is unique due to the presence of chlorine atoms at the 6 and 7 positions of the indene ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
920959-08-6 |
|---|---|
Molekularformel |
C14H15Cl2NO2 |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
6,7-dichloro-N,N-diethyl-3-oxo-1,2-dihydroindene-4-carboxamide |
InChI |
InChI=1S/C14H15Cl2NO2/c1-3-17(4-2)14(19)9-7-10(15)13(16)8-5-6-11(18)12(8)9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
RQHCSHSJTSZXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=C(C2=C1C(=O)CC2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


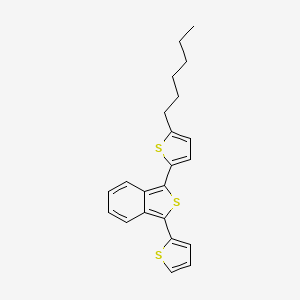
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
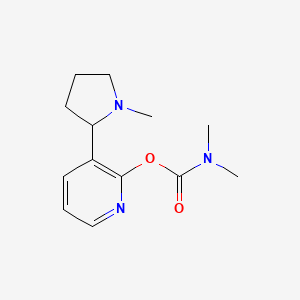

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
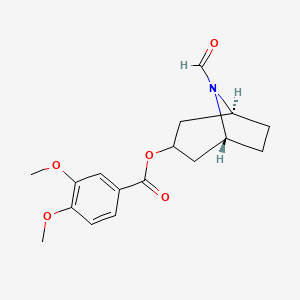
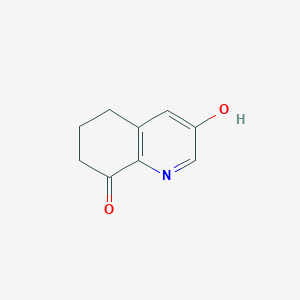
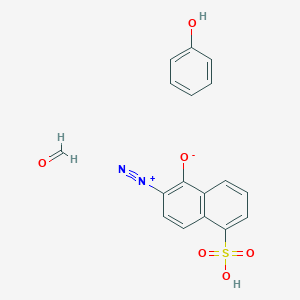
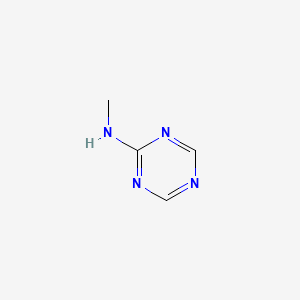
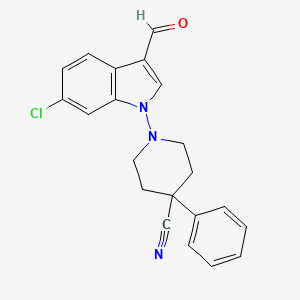
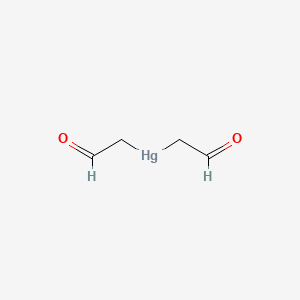
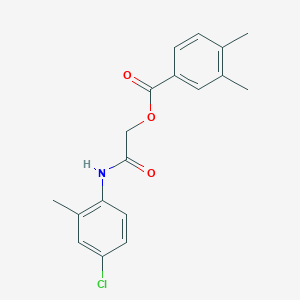
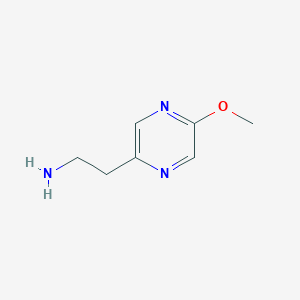
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
